molecular formula C22H39NO16 B164939 N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide CAS No. 130648-54-3

N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide

Katalognummer: B164939
CAS-Nummer: 130648-54-3
Molekulargewicht: 573.5 g/mol
InChI-Schlüssel: CYGRWYYLBVCKBG-YNZJLEQLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide involves multiple steps, starting with the preparation of the individual monosaccharide units. These units are then linked together through glycosidic bonds. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific hydroxyl groups. Common reagents used in the synthesis include methyl iodide for methylation and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in carbohydrate chemistry and enzymatic synthesis methods have made it possible to produce this compound on a larger scale. Enzymatic methods often involve the use of glycosyltransferases to catalyze the formation of glycosidic bonds under mild conditions .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in carbohydrate metabolism, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide include other trisaccharides and complex carbohydrates, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific arrangement of monosaccharide units and the presence of unique functional groups.

Eigenschaften

CAS-Nummer

130648-54-3

Molekularformel

C22H39NO16

Molekulargewicht

573.5 g/mol

IUPAC-Name

N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C22H39NO16/c1-7(27)23-11-17(37-21-18(34-3)15(31)12(28)8(4-24)36-21)14(30)9(5-25)35-20(11)39-22(2)19(33)16(32)13(29)10(6-26)38-22/h8-21,24-26,28-33H,4-6H2,1-3H3,(H,23,27)/t8-,9-,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+/m1/s1

InChI-Schlüssel

CYGRWYYLBVCKBG-YNZJLEQLSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)O)O)C)CO)O)OC3C(C(C(C(O3)CO)O)O)OC

Isomerische SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@]2([C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)OC

Kanonische SMILES

CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)O)O)C)CO)O)OC3C(C(C(C(O3)CO)O)O)OC

Synonyme

Me-Me-Galp-NAc-Glup-Galp
methyl O-(2-O-methyl-beta-galactopyranosyl)-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.